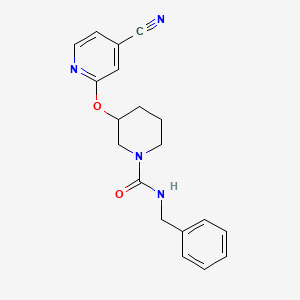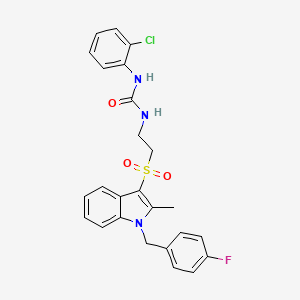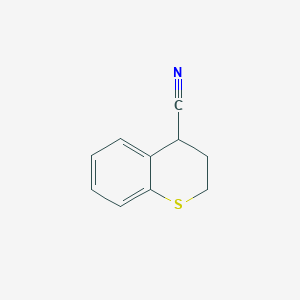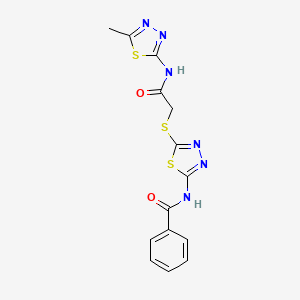![molecular formula C23H23N5O2S B2593466 N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 1216805-15-0](/img/structure/B2593466.png)
N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-1-methyl-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and indazole) and heterocycles (oxadiazole) could contribute to the compound’s stability and may affect its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the oxadiazole could potentially undergo reactions at the nitrogen atoms, and the methoxy groups could be susceptible to reactions that involve breaking the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. Factors such as the compound’s size, shape, functional groups, and atomic composition could affect properties like its boiling point, melting point, solubility, and stability .Applications De Recherche Scientifique
Antidiabetic Screening
A study focused on synthesizing novel dihydropyrimidine derivatives to evaluate their in vitro antidiabetic activity using the α-amylase inhibition assay. This research demonstrates the potential application of structurally related compounds in the development of antidiabetic agents (Lalpara et al., 2021).
Antimicrobial Activities
Another area of application is the synthesis and evaluation of antimicrobial activities, where novel 1,2,4-triazole derivatives were synthesized and tested for their efficacy against various microorganisms. This indicates the compound's utility in creating new antimicrobial agents (Bektaş et al., 2007).
Anticancer Activities
Research into the synthesis and biological evaluation of a series of 1,2,4-oxadiazole derivatives as potential antimicrobial agents revealed that most synthesized compounds exhibited moderate to good activities against tested bacterial and fungal strains. This highlights the compound's relevance in exploring new therapeutic options for cancer treatment (Jadhav et al., 2017).
SIRT2 Inhibition in Hepatocellular Cancer Cells
A novel series of indazole tethered oxadiazoles (OTDs) derivatives were synthesized, characterized, and screened for their anti-proliferative activity against hepatocellular carcinoma (HCC) cells. One specific compound was found to inhibit the catalytical activity of SIRT2, indicating its potential in liver cancer models (Dukanya et al., 2020).
Nematocidal Activity
Research also extends to the nematocidal activity of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, demonstrating good activity against Bursaphelenchus xylophilus. This indicates the compound's potential in agricultural applications to control nematode infestations (Liu et al., 2022).
Orientations Futures
Mécanisme D'action
Target of action
Compounds with similar structures often target proteins or enzymes in the body. For example, indole derivatives, which share some structural similarities with your compounds, have been found to bind with high affinity to multiple receptors .
Mode of action
The interaction between a compound and its target often involves the formation of a complex, which can inhibit or enhance the function of the target. This can lead to changes in cellular processes .
Biochemical pathways
The affected pathways depend on the specific targets of the compound. Indole derivatives, for instance, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-2-3-7-17-10-12-18(13-11-17)25-20(29)16-28-23(30)27-15-14-24-22(21(27)26-28)31-19-8-5-4-6-9-19/h4-6,8-15H,2-3,7,16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAUOQFDZTXERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2593383.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2593386.png)




![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2593397.png)

![ethyl 4-[(Z)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2593401.png)
![1-[5-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2593402.png)

![3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2593404.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone](/img/structure/B2593405.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2593406.png)